Austocystin A from aspergillus ustus Austocystin A from aspergillus ustus (4R,8S)-17-chloro-2,18-dimethoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one is a natural product found in Aspergillus ustus with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20553919
InChI: InChI=1S/C19H13ClO6/c1-22-17-9(20)3-4-10-14(17)16(21)15-12(25-10)7-11-13(18(15)23-2)8-5-6-24-19(8)26-11/h3-8,19H,1-2H3/t8-,19+/m1/s1
SMILES:
Molecular Formula: C19H13ClO6
Molecular Weight: 372.8 g/mol

Austocystin A from aspergillus ustus

CAS No.:

Cat. No.: VC20553919

Molecular Formula: C19H13ClO6

Molecular Weight: 372.8 g/mol

* For research use only. Not for human or veterinary use.

Austocystin A from aspergillus ustus -

Specification

Molecular Formula C19H13ClO6
Molecular Weight 372.8 g/mol
IUPAC Name (4R,8S)-17-chloro-2,18-dimethoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one
Standard InChI InChI=1S/C19H13ClO6/c1-22-17-9(20)3-4-10-14(17)16(21)15-12(25-10)7-11-13(18(15)23-2)8-5-6-24-19(8)26-11/h3-8,19H,1-2H3/t8-,19+/m1/s1
Standard InChI Key POXKBPUNCDMQMW-YLVJLNSGSA-N
Isomeric SMILES COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)O[C@H]5[C@@H]4C=CO5)OC)Cl
Canonical SMILES COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)Cl

Introduction

Structural Characteristics and Molecular Identity

Austocystin A is a fused polycyclic compound characterized by a linear arrangement of a xanthone core and a bisdihydrofuran moiety. Its IUPAC name, (3aS,12aR)(3aS,12aR)-7-chloro-3a,12a-dihydro-4,6-dimethoxy-5H5H-furo[3',2':4,5]furo[3,2-b]xanthene-5-one, reflects its intricate stereochemistry . Key structural features include:

  • Chlorine substitution at position C-7, critical for its bioactivity.

  • Two methoxy groups at C-4 and C-6, enhancing lipophilicity.

  • Fused furan rings contributing to planar rigidity and DNA intercalation potential .

The compound’s stereochemistry was resolved through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, confirming the cis configuration of the dihydrofuran rings . Table 1 summarizes its physicochemical properties.

Table 1. Physicochemical Properties of Austocystin A

PropertyValue
Molecular FormulaC19H13ClO6\text{C}_{19}\text{H}_{13}\text{ClO}_6
Molecular Weight372.8 g/mol
Melting Point113–116 °C
SolubilityChloroform, methanol
Key Functional GroupsChlorine, methoxy, ketone

Biosynthetic Pathway and Polyketide Origin

Austocystin A is synthesized via the polyketide pathway, a route common to many fungal secondary metabolites. Isotopic labeling studies using 13C^{13}\text{C}-acetate revealed that its carbon skeleton originates from nine acetate units, with no randomization observed during the anthraquinone-to-xanthone conversion . Key biosynthetic steps include:

  • Chain elongation: Sequential condensation of malonyl-CoA units by polyketide synthase (PKS).

  • Cyclization: Formation of the anthraquinone intermediate, which undergoes oxidative cleavage to yield the xanthone core.

  • Chlorination and methoxylation: Post-PKS modifications introducing halogen and methoxy groups .

Notably, the bisdihydrofuran moiety arises from epoxidation and cyclization of a prenyl side chain, a mechanism shared with aflatoxins but distinct in stereochemical outcomes .

Biological Activities and Mechanisms of Action

Cytotoxicity and DNA Damage

Austocystin A demonstrates pronounced cytotoxicity, particularly in renal epithelial cells, where it surpasses the toxicity of sterigmatocystin . Mechanistic studies on its analogue austocystin D reveal that cytochrome P450 (CYP)-mediated epoxidation generates reactive intermediates that induce DNA double-strand breaks, activating the ATM-pH2AX pathway . While direct evidence for austocystin A’s genotoxicity is limited, structural similarities suggest a comparable mechanism involving CYP3A4 activation .

Immunosuppressive Effects

Recent investigations identified austocystin derivatives, including 1″-hydroxy austocystin D, as potent inhibitors of T-cell proliferation (IC50=0.93 μM\text{IC}_{50} = 0.93\ \mu\text{M}) . Austocystin A likely shares this activity due to conserved structural motifs, such as the vinyl ether group, which modulates interleukin-6 (IL-6) expression in immune cells .

Antifungal Resistance Implications

Clinical isolates of A. ustus exhibit multidrug resistance, with austocystin-producing strains showing reduced susceptibility to azoles (MIC100=8 μg/mL\text{MIC}_{100} = 8\ \mu\text{g/mL} for voriconazole) . This resistance may stem from efflux pump overexpression or CYP-mediated detoxification, though direct links to austocystin biosynthesis remain speculative .

Pharmacological and Therapeutic Considerations

Challenges in Clinical Translation

The compound’s mycotoxin nature poses significant hurdles. In murine models, austocystin-producing A. ustus infections led to 50% mortality within eight days, underscoring systemic toxicity risks . Furthermore, metabolic activation by hepatic CYPs may exacerbate off-target effects, limiting in vivo applicability .

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